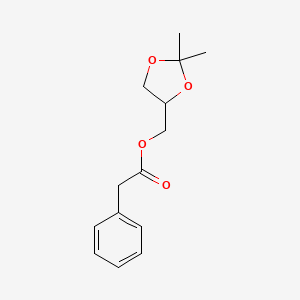
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate is a chemical compound known for its unique structure and properties It consists of a phenylacetate group attached to a dioxolane ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate typically involves the reaction of phenylacetic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
作用機序
The mechanism by which (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The dioxolane ring provides stability and influences the compound’s reactivity and binding affinity.
類似化合物との比較
Phenylacetic acid esters: Compounds like methyl phenylacetate and ethyl phenylacetate share structural similarities but differ in their ester groups.
Dioxolane derivatives: Compounds such as 2,2-dimethyl-1,3-dioxolane-4-methanol and its esters.
Uniqueness: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate is unique due to the combination of the dioxolane ring and phenylacetate group, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
111219-29-5 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-phenylacetate |
InChI |
InChI=1S/C14H18O4/c1-14(2)17-10-12(18-14)9-16-13(15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChIキー |
GUFKXOMWPLXIAZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COC(=O)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
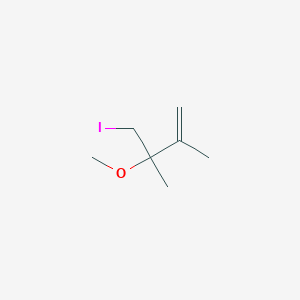
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
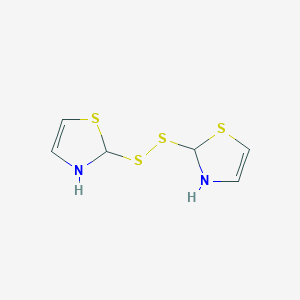
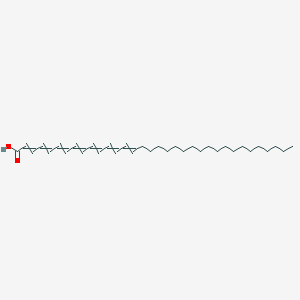
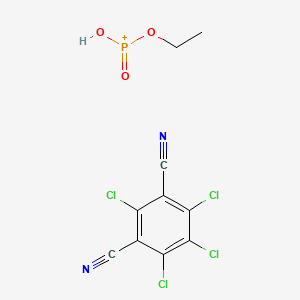
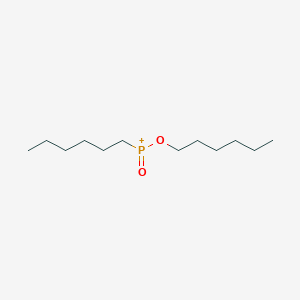

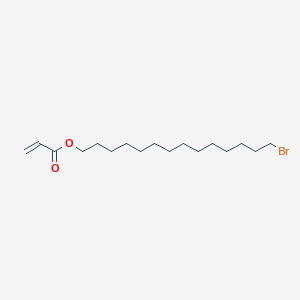
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
